molecular formula C18H19ClN2O3S2 B3402332 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide CAS No. 1058180-22-5

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B3402332
CAS No.: 1058180-22-5
M. Wt: 410.9 g/mol
InChI Key: HJNRNWACMDRGDV-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted indole, a cyclopentanecarbonyl group, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity, while the cyclopentanecarbonyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-phenyl-1H-indole-2-carboxamide: Another indole derivative with a chloro substituent and a carboxamide group.

    N-(1-benzothiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: A compound with a similar sulfonamide group but different core structure.

Uniqueness

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c19-16-7-8-17(25-16)26(23,24)20-14-6-5-12-9-10-21(15(12)11-14)18(22)13-3-1-2-4-13/h5-8,11,13,20H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNRNWACMDRGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide
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5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 3
5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide
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5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 5
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5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
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5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide

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